S-2-N-Cbz-Propane-1,2-diamine hydrochloride
CAS No.: 850033-71-5
Cat. No.: VC0152848
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.719
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850033-71-5 |
|---|---|
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.719 |
| IUPAC Name | benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
| Standard InChI Key | XTQGLCRZNBCNJH-FVGYRXGTSA-N |
| SMILES | CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structure
Molecular Information
S-2-N-Cbz-Propane-1,2-diamine hydrochloride is characterized by the following molecular properties:
| Property | Value |
|---|---|
| CAS Number | 850033-71-5 |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
| InChI | InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
| InChIKey | XTQGLCRZNBCNJH-FVGYRXGTSA-N |
| SMILES | CC@@HNC(=O)OCC1=CC=CC=C1.Cl |
The compound has several synonyms including:
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(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride
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S-2-N-CBZ-propane-1,2-diamine-HCl
Structural Features
The compound consists of three key structural components:
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An (S)-propane-1,2-diamine backbone
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A carbobenzoxy (Cbz) protecting group on the secondary amine
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A hydrochloride salt form of the primary amine
This structure gives the compound its characteristic reactivity profile, with one protected amine (by the Cbz group) and one free amine (as the hydrochloride salt) . The stereocenter at the C2 position has the S configuration, which is critical for its applications in asymmetric synthesis.
Physical and Chemical Properties
The physical and chemical properties of S-2-N-Cbz-Propane-1,2-diamine hydrochloride have been characterized through various analytical methods:
The compound's physical state as a solid makes it convenient for handling and storage in laboratory settings. Its moderate number of hydrogen bond donors and acceptors contributes to its solubility profile, particularly in polar protic solvents.
Synthesis Methods
While the search results don't provide a direct synthesis method specifically for S-2-N-Cbz-Propane-1,2-diamine hydrochloride, compounds with similar structures typically follow established synthetic routes:
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Starting with (S)-propane-1,2-diamine, selective protection of one amine group using benzyl chloroformate (CbzCl) under controlled conditions
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Subsequent salt formation with hydrochloric acid to yield the hydrochloride salt
The regioselectivity of the protection step is crucial, as noted in research on similar compounds. For example, a study published in the Journal of Organic Chemistry demonstrated that the less hindered primary amine in propane-1,2-diamine derivatives often shows preferential reactivity compared to the more hindered secondary amine .
Applications in Research and Development
Pharmaceutical Applications
S-2-N-Cbz-Propane-1,2-diamine hydrochloride serves multiple purposes in pharmaceutical research:
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As a key intermediate in the synthesis of biologically active molecules
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In the preparation of chiral amines, which are critical for developing enantiomerically pure drugs
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For the production of peptide-based therapeutics, where it aids in introducing specific functional groups
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In the development of enzyme inhibitors and receptor modulators
One notable application is in the synthesis of antimalarial drug candidates. A 2023 study described the use of similar protected diamine derivatives in the synthesis of MMV693183, a promising antimalarial compound for uncomplicated malaria treatment and resistance management .
Synthetic Chemistry Applications
In synthetic organic chemistry, S-2-N-Cbz-Propane-1,2-diamine hydrochloride is valued for:
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Its role as a building block in complex molecule synthesis
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The orthogonal protection strategy it enables, allowing chemists to selectively modify one amine while keeping the other protected
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Its contribution to the introduction of chirality in target molecules
The Cbz protecting group can be selectively removed under various conditions (such as catalytic hydrogenation or treatment with strong acids), making this compound versatile in multi-step syntheses .
| Supplier | Catalog Number | Available Sizes | Purity | Price Range (USD) |
|---|---|---|---|---|
| MySkinRecipes | 113627 | 0.1g, 0.25g | ≥95% | $211-565 |
| Activate Scientific | AS114263-G1 | Not specified | 95% | Not provided |
| Chemscene | CS-0158174 | 100mg | 95% | Not provided |
| Key Organics | Not provided | Custom pack sizes | >95% | Not provided |
The compound is typically supplied as a powder or crystalline solid with purity ≥95% .
Research Findings
Recent research has highlighted the importance of compounds like S-2-N-Cbz-Propane-1,2-diamine hydrochloride in regioselective synthesis. A 2023 study published in Organic Process Research & Development demonstrated how the stereochemistry of diamine derivatives can influence regioselectivity in subsequent reactions.
One significant finding involves the regioselective acylation of diamine compounds. Researchers found that when working with (S)-1,2-diaminopropane dihydrochloride (a compound related to S-2-N-Cbz-Propane-1,2-diamine hydrochloride), the less hindered amine showed preferential reactivity, allowing for selective functionalization:
"The key to the success lies in (1) utilizing the subtle difference of the two amino groups in the starting material (S)-propane-1,2-diamine..."
The study demonstrated approximately 9:1 regioselectivity favoring reaction at the primary amine over the secondary amine. This type of regioselectivity is precisely why protected diamines like S-2-N-Cbz-Propane-1,2-diamine hydrochloride are valuable in synthetic chemistry, as they allow for controlled, selective transformations .
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